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Compound of Interest

Compound Name: Tributyl(vinyl)tin

Cat. No.: B143874 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for tributyl(vinyl)tin. It includes detailed

experimental protocols and tabulated spectral data for easy reference.

Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for

tributyl(vinyl)tin.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of tributyl(vinyl)tin provides detailed information about the proton

environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Tributyl(vinyl)tin
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Sn-CH=CH₂ 6.35 - 6.50 m

Sn-CH=CH₂ (trans) 5.85 - 5.95 dd
J(H,H_cis) = 14.5,

J(Sn,H) = 73.0

Sn-CH=CH₂ (cis) 5.40 - 5.50 dd
J(H,H_trans) = 21.0,

J(Sn,H) = 148.0

Sn-CH₂-(CH₂)₂-CH₃ 0.85 - 1.00 t J(H,H) = 8.0

Sn-CH₂-CH₂-CH₂-CH₃ 1.40 - 1.55 m

Sn-(CH₂)₂-CH₂-CH₃ 1.25 - 1.40 m

Sn-(CH₂)₃-CH₃ 0.88 - 0.95 t J(H,H) = 7.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in

tributyl(vinyl)tin.

Table 2: ¹³C NMR Spectroscopic Data for Tributyl(vinyl)tin

Carbon Chemical Shift (δ, ppm)

Sn-CH=CH₂ 137.5

Sn-CH=CH₂ 130.0

Sn-CH₂-(CH₂)₂-CH₃ 13.7

Sn-CH₂-CH₂-CH₂-CH₃ 29.2

Sn-(CH₂)₂-CH₂-CH₃ 27.4

Sn-(CH₂)₃-CH₃ 9.6

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b143874?utm_src=pdf-body
https://www.benchchem.com/product/b143874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The chemical shifts are typically reported relative to the solvent peak.

Infrared (IR) Spectroscopy
The IR spectrum of tributyl(vinyl)tin shows characteristic absorption bands corresponding to

the vibrational frequencies of its functional groups.

Table 3: IR Spectroscopic Data for Tributyl(vinyl)tin

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H stretch (vinyl) 3050 Medium

C-H stretch (alkyl) 2955, 2920, 2870, 2850 Strong

C=C stretch (vinyl) 1620 Medium

CH₂ bend (alkyl) 1460 Medium

CH wag (vinyl) 990 Strong

CH₂ wag (vinyl) 945 Strong

Sn-C stretch 525, 505 Medium

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tributyl(vinyl)tin.

Materials:

Tributyl(vinyl)tin (liquid)

Deuterated chloroform (CDCl₃)
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5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

1. Accurately weigh approximately 20-30 mg of tributyl(vinyl)tin directly into a clean, dry

vial.

2. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

3. Gently swirl the vial to ensure the sample is completely dissolved and the solution is

homogeneous.

4. Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

1. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

2. Place the sample into the NMR magnet.

3. Lock the spectrometer on the deuterium signal of the CDCl₃.

4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

5. Tune and match the probe for both ¹H and ¹³C frequencies.

Data Acquisition:

1. ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to

16 scans).

Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure

quantitative integration.

2. ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150

ppm).

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio (e.g., 128 scans or more).

Data Processing:

1. Apply a Fourier transform to the acquired free induction decays (FIDs).

2. Phase the resulting spectra.

3. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H, δ = 77.16 ppm for ¹³C).

4. Integrate the peaks in the ¹H NMR spectrum.

5. Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat tributyl(vinyl)tin.

Materials:
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Tributyl(vinyl)tin (liquid)

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Instrument Preparation:

1. Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-

free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2. Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

1. Place a single drop of neat tributyl(vinyl)tin directly onto the center of the ATR crystal,

ensuring the crystal surface is fully covered.

2. If the ATR accessory has a pressure arm, lower it to ensure good contact between the

liquid sample and the crystal.

3. Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing and Analysis:

1. The spectrometer software will automatically perform the Fourier transform and ratio the

sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

2. Identify and label the major absorption bands in the spectrum.
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3. Correlate the observed absorption bands with the known vibrational frequencies of the

functional groups present in tributyl(vinyl)tin.

Cleaning:

1. After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-

free wipe and then cleaning with an appropriate solvent.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

tributyl(vinyl)tin.
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Caption: Workflow for the spectroscopic analysis of tributyl(vinyl)tin.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Tributyl(vinyl)tin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143874#spectroscopic-data-nmr-ir-of-tributyl-vinyl-
tin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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